Acide 4-maléimidobutyrique hydrazide

Vue d'ensemble

Description

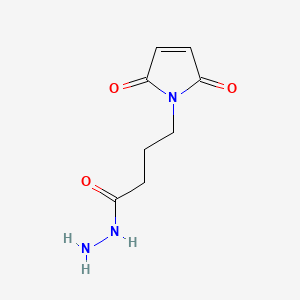

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.194. The purity is usually 95%.

BenchChem offers high-quality 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioconjugaison et marquage des protéines

L’acide 4-maléimidobutyrique sert de lien polyvalent pour la conjugaison de biomolécules. Son groupe maléimide réagit spécifiquement avec les groupes thiol (sulfhydryles) présents sur les protéines, les peptides et autres molécules bioactives. Les chercheurs l’utilisent pour fixer des colorants fluorescents, des enzymes ou d’autres marqueurs aux protéines à des fins d’imagerie, de quantification ou de purification .

Mécanisme D'action

Target of Action

4-Maleimidobutyric Acid Hydrazide is a compound that primarily targets proteins with thiol groups . It is used as a reagent for the modification of proteins or large biomolecules .

Mode of Action

The compound interacts with its targets through a process known as bioconjugation . It reacts with thiol groups in proteins, leading to the functionalization and cross-linking of these biomolecules .

Result of Action

The primary result of the action of 4-Maleimidobutyric Acid Hydrazide is the modification of proteins or large biomolecules . This can lead to changes in the structure and function of these molecules, potentially influencing cellular processes where these proteins are involved.

Action Environment

The action of 4-Maleimidobutyric Acid Hydrazide can be influenced by environmental factors such as temperature and pH. It is stable at room temperature and has a low solubility in water . It is also sensitive to moisture . Therefore, it should be stored in a dry, cool environment .

Analyse Biochimique

Biochemical Properties

4-Maleimidobutyric Acid Hydrazide is used as a spacer in the construction of drug and other types of bioconjugates . It is used with N-hydroxysuccinimide ester as a bifunctional cross-linking agent . This compound serves as a modification reagent for thiol groups in proteins . It interacts with enzymes, proteins, and other biomolecules through these reactions, forming stable bonds that can be used for various biochemical applications .

Molecular Mechanism

At the molecular level, 4-Maleimidobutyric Acid Hydrazide exerts its effects through its ability to form stable bonds with biomolecules. The terminal carboxylic acid can react with primary amine groups to form a stable amide bond . Additionally, the maleimide group will react with a thiol group to form a covalent bond . These reactions allow 4-Maleimidobutyric Acid Hydrazide to interact with a wide range of biomolecules, potentially influencing enzyme activity, gene expression, and other molecular processes.

Activité Biologique

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects.

- Molecular Formula : C₇H₈N₂O₃

- Molecular Weight : 172.15 g/mol

- CAS Number : 64987-82-2

Biological Activity Overview

The biological activity of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide has been evaluated across various studies, highlighting its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Several studies have demonstrated that compounds related to 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide exhibit significant antioxidant activity. For instance:

- Hydroxyl Radical Scavenging : The compound is effective in scavenging hydroxyl radicals, which are highly reactive species that can cause cellular damage. The mechanism involves the donation of electrons to neutralize these radicals .

- Lipid Peroxidation Inhibition : It has been shown to inhibit lipid peroxidation, thereby protecting cell membranes from oxidative damage .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties:

- Lipoxygenase Inhibition : Compounds derived from similar structures have been observed to inhibit lipoxygenase (LO), an enzyme involved in the inflammatory response. This inhibition could potentially reduce inflammation-related conditions .

Study 1: Antioxidant Properties

A study published in Phytochemistry evaluated the antioxidant properties of various pyrrole derivatives. Compounds similar to 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. Results indicated that these compounds significantly reduced oxidative stress markers in vitro .

Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of pyrrole derivatives. The study found that certain derivatives exhibited potent inhibition of LO activity, suggesting potential therapeutic applications in managing inflammatory diseases. The specific compound's structure played a critical role in its efficacy .

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS No. | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | 64987-82-2 | High | Moderate |

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile | 31489-18-6 | Moderate | High |

| Butyl-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | 174603-73-7 | High | Low |

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14/h3-4H,1-2,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFQKRITGGSIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692939 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181148-01-6 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-butanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181148-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.